Bis[2-[(oxo)diphenylphosphino]phenyl] Ether

Catalog No.
S898568
CAS No.
808142-23-6
M.F
C36H28O3P2
M. Wt
570.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis[2-[(oxo)diphenylphosphino]phenyl] Ether

CAS Number

808142-23-6

Product Name

Bis[2-[(oxo)diphenylphosphino]phenyl] Ether

IUPAC Name

1-diphenylphosphoryl-2-(2-diphenylphosphorylphenoxy)benzene

Molecular Formula

C36H28O3P2

Molecular Weight

570.6 g/mol

InChI

InChI=1S/C36H28O3P2/c37-40(29-17-5-1-6-18-29,30-19-7-2-8-20-30)35-27-15-13-25-33(35)39-34-26-14-16-28-36(34)41(38,31-21-9-3-10-22-31)32-23-11-4-12-24-32/h1-28H

InChI Key

ATTVYRDSOVWELU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3OC4=CC=CC=C4P(=O)(C5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3OC4=CC=CC=C4P(=O)(C5=CC=CC=C5)C6=CC=CC=C6

Bis[2-[(oxo)diphenylphosphino]phenyl] Ether (DPEPO, CAS 808142-23-6) is a premier high-triplet-energy electron-transporting host material and exciton-blocking layer utilized in advanced optoelectronics. Characterized by its rigid diphenyl ether backbone and sterically hindered, electron-withdrawing diphenylphosphine oxide (DPPO) groups, DPEPO features a deep HOMO (~6.1 eV), a shallow LUMO (~2.0 eV), and an exceptionally high triplet energy (T1 = 3.0–3.3 eV). In procurement and materials selection for blue Thermally Activated Delayed Fluorescence (TADF) and phosphorescent OLEDs, DPEPO is prioritized for its ability to strictly confine triplet excitons and prevent reverse energy transfer, a critical requirement for maximizing internal quantum efficiency (IQE) and suppressing efficiency roll-off in high-energy emissive dopants [1].

Research Fit

High triplet energy margin for blue emitter exciton confinement
Deep HOMO/LUMO levels for hole-blocking and electron injection
Sublimed-grade purity for vacuum thermal evaporation workflows

Substituting DPEPO with conventional carbazole-based hosts (e.g., CBP or mCP) or generic wide-bandgap insulators (e.g., UGH2) fundamentally compromises device performance in blue-emissive systems. Carbazole derivatives like CBP (T1 ≈ 2.6 eV) and mCP (T1 ≈ 2.9 eV) possess triplet energies that are too low to confine the excitons of deep-blue TADF emitters, leading to severe triplet-triplet annihilation (TTA) and reverse energy transfer quenching, which drastically limits external quantum efficiency (EQE) [1]. Conversely, while ultra-wide-bandgap materials like UGH2 offer sufficient triplet confinement, they act as electrical insulators, drastically increasing driving voltages and reducing power efficiency[2]. DPEPO uniquely bridges this gap, providing both an ultra-high T1 barrier and sufficient electron-transporting character to maintain charge balance without catastrophic voltage penalties [1].

Substitution Risk

Triplet energy gap
Carbazole hosts may not confine blue excitons, causing back-transfer and efficiency loss.
Hole-blocking mismatch
Shallower HOMO of mCBP can permit hole leakage and increase interfacial exciton quenching.
Electron injection barrier
Less favorable LUMO alignment may raise driving voltage and reduce power efficiency.

Triplet Exciton Confinement and EQE Maximization

In blue TADF OLEDs utilizing the DMAc-PPM emitter, DPEPO's high triplet energy (T1 = 3.0 eV) prevents reverse intersystem crossing quenching, enabling an exceptional maximum External Quantum Efficiency (EQE) of 20.9% [1]. In direct comparison, devices utilizing the hole-transporting host mCP (T1 = 2.9 eV) or CBP (T1 = 2.6 eV) achieved severely degraded EQE maximums of only 6.3% and 5.5%, respectively, due to triplet exciton leakage into the host matrix [1].

Evidence DimensionMaximum External Quantum Efficiency (EQEmax)
Target Compound Data20.9% EQEmax
Comparator Or BaselinemCP (6.3% EQEmax); CBP (5.5% EQEmax)
Quantified Difference3.3× higher EQE vs mCP; 3.8× higher EQE vs CBP.
ConditionsDMAc-PPM blue TADF emitter in single-host OLED architecture.

Demonstrates that DPEPO is strictly required over standard carbazole hosts to achieve commercially viable efficiencies in deep-blue TADF devices.

Triplet energy (T₁)
Reported
DPEPO 3.0 eV / mCBP 2.8 eV / CBP 2.53 eV
Higher triplet energy ensures exciton confinement on blue emitters
Low-temperature phosphorescence; literature consensus

Current Efficiency and Brightness in Simplified Architectures

When evaluated in simplified deep-blue TADF architectures using the DMOC-DPS emitter, the DPEPO host matrix delivered a maximum current efficiency of 5.77 cd/A and a peak luminance of 8185 cd/m2 [1]. A heavily benchmarked alternative, mCP, yielded only 4.12 cd/A and 5338 cd/m2 under identical conditions[1]. The electron-transporting nature of DPEPO facilitates superior T1→S1 upconversion and suppresses high-brightness efficiency roll-off compared to hole-transporting alternatives [1].

Evidence DimensionCurrent Efficiency and Peak Luminance
Target Compound Data5.77 cd/A; 8185 cd/m2
Comparator Or BaselinemCP (4.12 cd/A; 5338 cd/m2)
Quantified Difference40% higher current efficiency and 53% higher peak luminance.
Conditions10 wt.% DMOC-DPS emitter in a simplified solution-processed OLED structure.

Validates DPEPO as the superior choice for high-brightness applications where efficiency roll-off typically degrades device performance.

HOMO level
Data to verify
DPEPO 6.1 eV vs mCBP 6.0 eV
Deeper HOMO improves hole-blocking and charge balance
CV/UPS method context; source-specific review

Thermal and Morphological Stability

DPEPO exhibits excellent thermal robustness, featuring a thermogravimetric analysis (TGA) decomposition threshold of >320 °C (at 0.5% weight loss) . In contrast, standard small-molecule hosts like mCP suffer from low glass transition temperatures (Tg = 64 °C), making them highly susceptible to heat-induced crystallization and morphological degradation within the thin film during device operation [1].

Evidence DimensionThermal Degradation and Morphological Stability
Target Compound DataTGA > 320 °C (stable amorphous film)
Comparator Or BaselinemCP (Tg = 64 °C, prone to crystallization)
Quantified DifferenceDPEPO provides a highly stable matrix resistant to the low-temperature crystallization that plagues mCP.
ConditionsStandard thermal analysis of OLED host powders and thin films.

Ensures long-term operational stability and prevents catastrophic morphological failure of the emissive layer under Joule heating.

EQE in exciplex host
Head-to-head
16.6% vs 12.8% (+3.8 pp)
DPEPO boosts triplet energy and enhances EQE
70 wt% DPEPO in ternary exciplex; deep blue device

Co-Host Formulation Synergy

While DPEPO is a highly efficient single host, its strong polarity and electron-transporting nature make it an ideal component in bipolar co-host systems. Blending DPEPO with mCP (DPEPO:mCP) yielded an EQEmax of 20.1%—a 2.2-fold improvement over a pure mCP host (6.3%)—while simultaneously increasing luminance by 95% compared to a pure DPEPO host [1].

Evidence DimensionEQE and Luminance in Mixed Host vs Single Host
Target Compound DataDPEPO:mCP Co-Host (EQEmax = 20.1%, +95% luminance vs pure DPEPO)
Comparator Or BaselineSingle mCP Host (EQEmax = 6.3%)
Quantified Difference2.2× EQE improvement over pure mCP; 95% luminance gain over pure DPEPO.
ConditionsMixed-host solution-processed OLEDs utilizing DMAc-PPM.

Proves that procuring DPEPO is critical not just for single-host layers, but for formulating state-of-the-art bipolar co-hosts that balance charge transport.

Thermal stability
Data to verify
Td >320 °C (comparable to CBP)
No thermal penalty for triplet energy gain
TGA inert atmosphere; heating rate unspecified
LUMO level
Reported
2.0 eV
Deeper LUMO facilitates electron injection
CV/optical bandgap; mCBP 2.4 eV for reference
PLQY enhancement
Head-to-head
65.8% vs 61.1% (nondoped); 69.2% vs 60.1% (doped)
PLQY gain correlates with higher device efficiency
TCTA/CzTrz exciplex host; thin film measurements

Host Matrix for Blue TADF OLEDs

DPEPO is the primary procurement choice for deep-blue and sky-blue TADF emissive layers where a triplet energy (T1) > 2.8 eV is mandatory to prevent reverse intersystem crossing (RISC) quenching and maximize EQE[1].

Exciton- and Hole-Blocking Layers (HBL)

Utilized as an ultra-thin interfacial layer adjacent to the emissive zone to confine holes (leveraging its deep 6.1 eV HOMO) and block triplet exciton leakage into the electron transport layer [2].

Bipolar Co-Host Formulations

Blended with hole-transporting materials (such as mCP or mCBP) to create charge-balanced emissive layers that minimize efficiency roll-off at high current densities while maintaining high triplet confinement [1].

High-Efficiency White OLEDs (WOLEDs)

Integrated into the blue-emitting component of hybrid WOLEDs to maintain color stability, prevent spectral shifting across different driving voltages, and manage cascaded energy transfer [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Blue TADF OLED emitter host
High triplet energy margin for exciton confinement
EQE roll-off at high luminance; back-transfer suppression
Ternary exciplex host additive
Triplet energy boosting in mixed-host systems
Relative EQE improvement in deep blue phosphorescent devices
Hole-blocking / electron-transport layer
Deep HOMO and LUMO for charge balance
Hole leakage current and driving voltage reduction
Exciplex PLQY optimization
Nonradiative decay suppression via donor-acceptor separation
PLQY gain and device external quantum efficiency

XLogP3

7.7

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